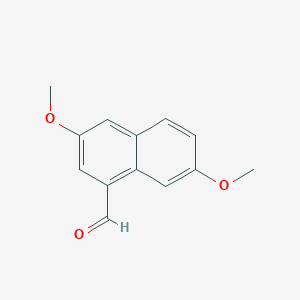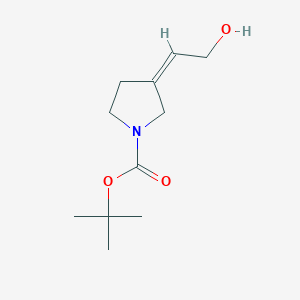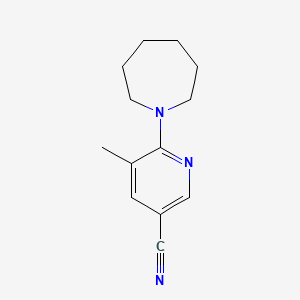![molecular formula C13H16N2O B11890023 1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one CAS No. 59022-44-5](/img/structure/B11890023.png)
1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. The choice of catalyst plays a crucial role in determining the stereochemistry of the product. When a Lewis base such as tricyclohexylphosphine (PCy3) is used, the reaction yields the desired product with excellent diastereoselectivity. Alternatively, using a Brønsted base like potassium carbonate (K2CO3) results in a different diastereoisomer .
Industrial Production Methods
While specific industrial production methods for 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1’-ethylspiro[indoline-3,2’-pyrrolidin]-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-pyrrole]-2,5’-diones: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiropyrans: Another class of spirocyclic compounds known for their photochromic properties.
Uniqueness
1’-Ethylspiro[indoline-3,2’-pyrrolidin]-2-one stands out due to its specific combination of an indoline and a pyrrolidinone moiety, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
59022-44-5 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1'-ethylspiro[1H-indole-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-2-15-9-5-8-13(15)10-6-3-4-7-11(10)14-12(13)16/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,16) |
Clé InChI |
MSIOJTCPQQGQJO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC12C3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


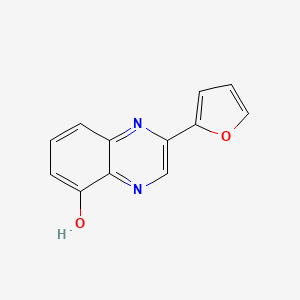


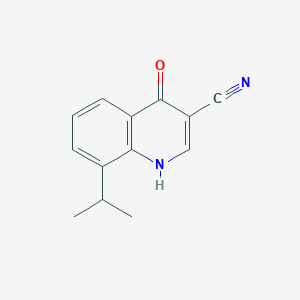

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
